molecular formula C15H14F3NO2 B3172128 2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 946715-57-7

2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3172128
CAS No.: 946715-57-7
M. Wt: 297.27 g/mol
InChI Key: ZCIOLFFPIVOLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H14F3NO2 It is characterized by the presence of an ethoxy group, a phenoxy group, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 3-ethoxyphenol, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Coupling Reaction: Finally, the ethoxyphenol derivative is coupled with the trifluoromethylated aniline derivative using a coupling agent like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include iron powder, tin chloride, and hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethoxyphenoxy)-2-(trifluoromethyl)aniline
  • 2-(3-Ethoxyphenoxy)-4-(trifluoromethyl)aniline
  • 2-(3-Ethoxyphenoxy)-6-(trifluoromethyl)aniline

Uniqueness

2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the ethoxy, phenoxy, and trifluoromethyl groups on the aniline core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-ethoxyphenoxy)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-2-20-11-4-3-5-12(9-11)21-14-7-6-10(8-13(14)19)15(16,17)18/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIOLFFPIVOLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-(3-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.